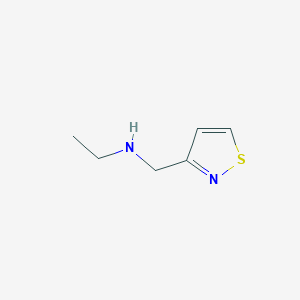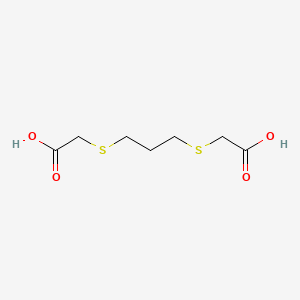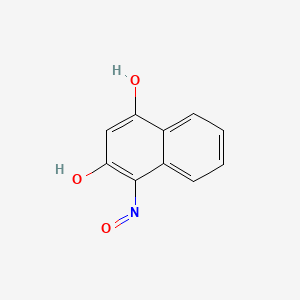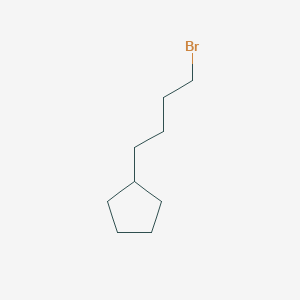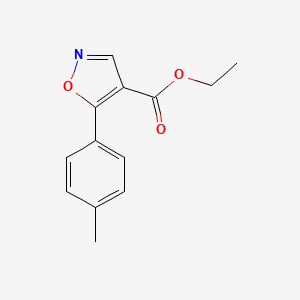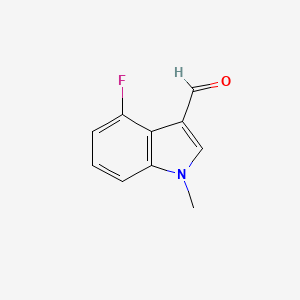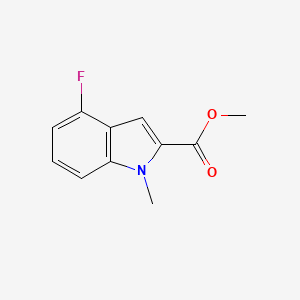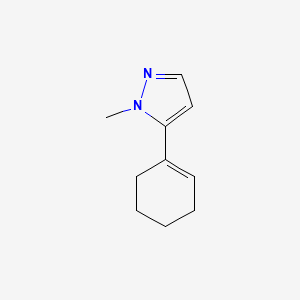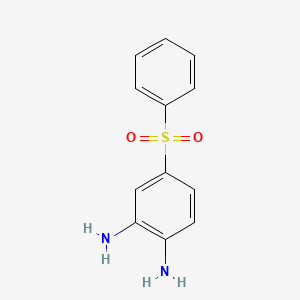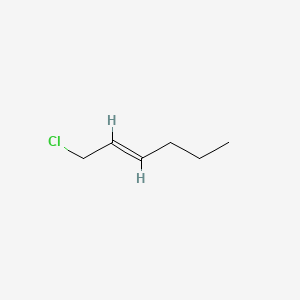
1-CHLOROHEX-2-ENE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-CHLOROHEX-2-ENE is an organic compound with the molecular formula C6H11Cl . It is a chlorinated derivative of hexene, where the chlorine atom is attached to the first carbon of the hexene chain. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-CHLOROHEX-2-ENE can be synthesized through the chlorination of 2-hexene. This reaction typically involves the addition of chlorine gas to 2-hexene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the addition of the chlorine atom to the first carbon of the hexene chain .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are designed to ensure high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-CHLOROHEX-2-ENE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in this compound can participate in addition reactions with various reagents, such as hydrogen halides and halogens.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, which facilitate the replacement of the chlorine atom.
Addition Reactions: Reagents such as hydrogen chloride or bromine are used to add across the double bond.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted hexenes, depending on the nucleophile used.
Addition Reactions: Products include dihalogenated compounds or halohydrins.
Oxidation Reactions: Products include hexanols or hexanones.
Aplicaciones Científicas De Investigación
1-CHLOROHEX-2-ENE has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: It is used in studies involving the interaction of chlorinated hydrocarbons with biological systems.
Medicine: Research on its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-CHLOROHEX-2-ENE involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new compound. In addition reactions, the double bond reacts with electrophiles, leading to the addition of new atoms or groups to the carbon chain .
Comparación Con Compuestos Similares
Similar Compounds
1-Hexene, 2-chloro-: Another chlorinated hexene isomer with the chlorine atom attached to the second carbon.
2-Hexene, 2-chloro-: A similar compound with the chlorine atom attached to the second carbon of the hexene chain.
Uniqueness
1-CHLOROHEX-2-ENE is unique due to the position of the chlorine atom on the first carbon, which influences its reactivity and the types of reactions it undergoes. This positional isomerism results in different chemical and physical properties compared to its isomers .
Propiedades
Número CAS |
35911-16-1 |
|---|---|
Fórmula molecular |
C6H11Cl |
Peso molecular |
118.60 g/mol |
Nombre IUPAC |
(E)-1-chlorohex-2-ene |
InChI |
InChI=1S/C6H11Cl/c1-2-3-4-5-6-7/h4-5H,2-3,6H2,1H3/b5-4+ |
Clave InChI |
YTXXOKPWZPVIFH-SNAWJCMRSA-N |
SMILES isomérico |
CCC/C=C/CCl |
SMILES canónico |
CCCC=CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate](/img/structure/B8754868.png)
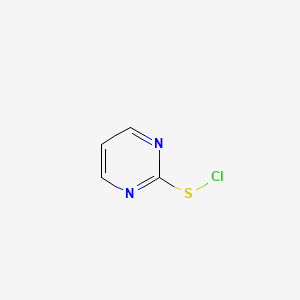
![N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B8754872.png)
